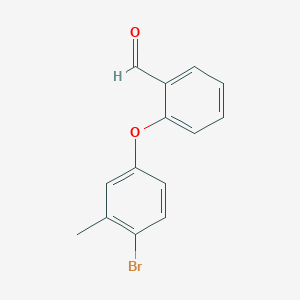

2-(4-bromo-3-methylphenoxy)benzaldehyde

Description

2-(4-Bromo-3-methylphenoxy)benzaldehyde is a brominated aromatic aldehyde characterized by a benzaldehyde core substituted with a phenoxy group at the 2-position. This phenoxy group is further modified with a bromine atom at the 4-position and a methyl group at the 3-position.

Properties

IUPAC Name |

2-(4-bromo-3-methylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-10-8-12(6-7-13(10)15)17-14-5-3-2-4-11(14)9-16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUMMYJRXPSPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-3-methylphenoxy)benzaldehyde typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, 3-methylphenol, undergoes bromination to introduce a bromo group at the para position.

Etherification: The brominated product is then reacted with 2-hydroxybenzaldehyde to form the desired ether linkage.

Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-methylphenoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromo group can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Palladium catalysts are often used in Suzuki coupling reactions.

Major Products:

Oxidation: 2-(4-Bromo-3-methylphenoxy)benzoic acid.

Reduction: 2-(4-Bromo-3-methylphenoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-3-methylphenoxy)benzaldehyde has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.

Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)benzaldehyde depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The target compound’s 2-phenoxy substitution contrasts with 4-substituted analogs (e.g., 4-(4-bromobenzyloxy)-benzaldehyde), which may alter steric hindrance and electronic effects on the aldehyde group.

- Synthetic Complexity : The methyl and bromine groups in the target compound may require regioselective synthesis to avoid isomer formation, unlike simpler bromomethyl derivatives .

Physicochemical Properties

- Solubility : Bromine and methyl groups increase hydrophobicity compared to unsubstituted benzaldehyde. Similar compounds (e.g., 4-(bromomethyl)benzaldehyde) are sparingly soluble in water but soluble in organic solvents like DMF or ethyl acetate .

- Reactivity: The aldehyde group in 2-(4-bromo-3-methylphenoxy)benzaldehyde is less reactive than pyrimidine-5-carbaldehydes (95% hemiacetal formation) due to electron-withdrawing bromine stabilizing the carbonyl group .

Key Insights :

- The bromine and methyl groups in the target compound may enhance membrane permeability compared to hydroxylated analogs (e.g., flavoglaucin).

- Metal complexation (e.g., with Ni(II) or Pd(II)) could further augment bioactivity, as seen in related benzaldehyde derivatives .

Biological Activity

2-(4-bromo-3-methylphenoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 284.15 g/mol

- CAS Number : Not specified in the results, but can be derived from its structure.

The compound features a bromine atom which can influence its reactivity and interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and biological pathways. The aldehyde functional group can participate in enzyme-catalyzed reactions, potentially inhibiting or modifying enzyme activity through mechanisms such as:

- Enzyme Inhibition : The aldehyde group may act as a substrate for enzymes that recognize aldehydes, leading to competitive inhibition.

- Substitution Reactions : The bromine atom can undergo nucleophilic substitution, which may alter the compound's reactivity towards biological targets.

Biological Activity Studies

A review of the literature reveals several studies investigating the biological activity of compounds related to or derivatives of this compound.

Antimicrobial Activity

In a study focused on azomethine compounds, derivatives synthesized from aromatic aldehydes exhibited notable antibacterial and antifungal properties. While specific data on this compound was not highlighted, similar compounds demonstrate that modifications in the aromatic structure can enhance biological activity against pathogens .

Enzyme-Catalyzed Reactions

Research indicates that compounds containing aldehyde groups can be utilized in the study of enzyme-catalyzed reactions. For instance, this compound could be employed to investigate its effects on specific enzymes involved in metabolic pathways .

Case Studies

- Inhibition Studies : A dissertation highlighted the use of various aldehydes in screening assays for Type III secretion system inhibitors. Although not directly mentioning our compound, it underscores the relevance of aldehyde functionality in inhibiting pathogenic mechanisms .

- Synthesis and Biological Evaluation : A study synthesized new heterocyclic derivatives from azomethine compounds derived from aromatic aldehydes. The findings suggested that structural modifications significantly impacted antimicrobial efficacy .

Data Table: Biological Activities and Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.